molecular formula C27H38O2 B14331475 Benzoic acid, 4-nonyl-, 4-(2-methylbutyl)phenyl ester CAS No. 100545-69-5

Benzoic acid, 4-nonyl-, 4-(2-methylbutyl)phenyl ester

Cat. No.: B14331475
CAS No.: 100545-69-5
M. Wt: 394.6 g/mol
InChI Key: UUAXXIIHIPWNOU-UHFFFAOYSA-N
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Description

Benzoic acid, 4-nonyl-, 4-(2-methylbutyl)phenyl ester is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular ester is derived from benzoic acid and features a complex structure with nonyl and 2-methylbutyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-nonyl-, 4-(2-methylbutyl)phenyl ester typically involves the esterification of benzoic acid with the corresponding alcohols. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions include heating the reactants under reflux to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester.

Types of Reactions:

    Oxidation: The ester can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used under basic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols corresponding to the ester.

    Substitution: Substituted benzoic acid esters.

Scientific Research Applications

Benzoic acid, 4-nonyl-, 4-(2-methylbutyl)phenyl ester has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of benzoic acid, 4-nonyl-, 4-(2-methylbutyl)phenyl ester involves its interaction with various molecular targets. The ester linkage can be hydrolyzed by esterases, releasing the corresponding alcohols and benzoic acid. These products can then participate in further biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

  • Benzoic acid, 4-methyl-, phenyl ester
  • Benzoic acid, 4-methoxy-, phenyl ester
  • Benzoic acid, 4-(2-methylbutyl)oxy-, methyl ester

Comparison: Benzoic acid, 4-nonyl-, 4-(2-methylbutyl)phenyl ester is unique due to its specific substituents, which impart distinct chemical and physical properties. Compared to other benzoic acid esters, it may exhibit different reactivity and biological activity due to the presence of the nonyl and 2-methylbutyl groups.

Properties

CAS No.

100545-69-5

Molecular Formula

C27H38O2

Molecular Weight

394.6 g/mol

IUPAC Name

[4-(2-methylbutyl)phenyl] 4-nonylbenzoate

InChI

InChI=1S/C27H38O2/c1-4-6-7-8-9-10-11-12-23-13-17-25(18-14-23)27(28)29-26-19-15-24(16-20-26)21-22(3)5-2/h13-20,22H,4-12,21H2,1-3H3

InChI Key

UUAXXIIHIPWNOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC(C)CC

Origin of Product

United States

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